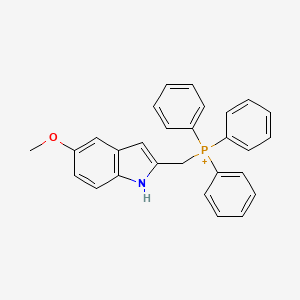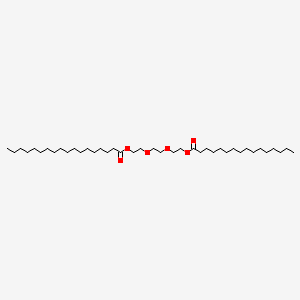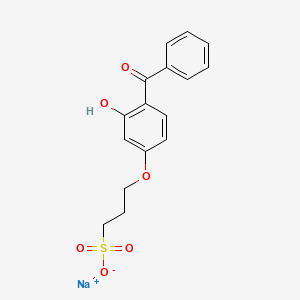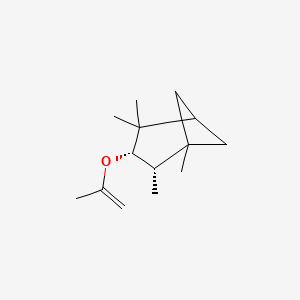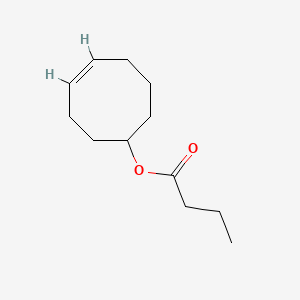
2,6-Dimethyloct-6-en-2-yl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyloct-6-en-2-yl formate is an organic compound with the molecular formula C11H20O2. It is a formate ester derived from 2,6-dimethyloct-6-en-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyloct-6-en-2-yl formate typically involves the esterification of 2,6-dimethyloct-6-en-2-ol with formic acid or formic acid derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyloct-6-en-2-yl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the formate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyloct-6-en-2-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,6-dimethyloct-6-en-2-yl formate involves its interaction with specific molecular targets. The formate ester group can undergo hydrolysis to release formic acid, which may participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyloct-7-en-2-yl formate
- 2,6-Dimethyloct-1-yl formate
- Linalool formate
Uniqueness
2,6-Dimethyloct-6-en-2-yl formate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable in specific contexts.
Eigenschaften
CAS-Nummer |
71662-24-3 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[(E)-2,6-dimethyloct-6-en-2-yl] formate |
InChI |
InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,6-8H2,1-4H3/b10-5+ |
InChI-Schlüssel |
UECOUYYXGTZGQB-BJMVGYQFSA-N |
Isomerische SMILES |
C/C=C(\C)/CCCC(C)(C)OC=O |
Kanonische SMILES |
CC=C(C)CCCC(C)(C)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



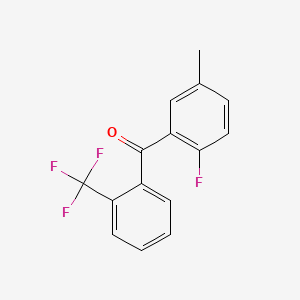
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
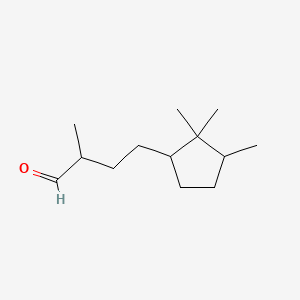

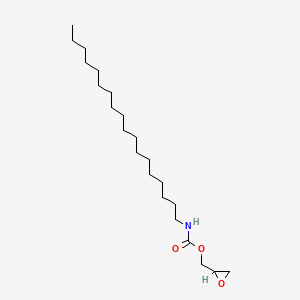
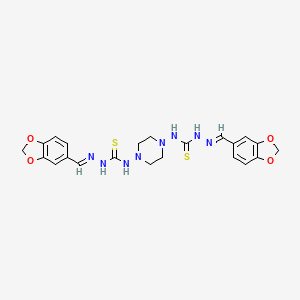
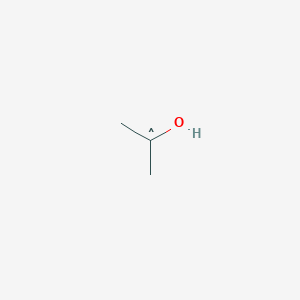
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
